4-Gingerol

Description

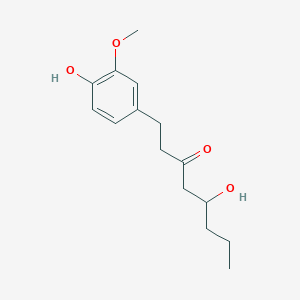

Structure

3D Structure

Properties

CAS No. |

77398-90-4 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one |

InChI |

InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3 |

InChI Key |

GDRKZARFCIYVCI-UHFFFAOYSA-N |

SMILES |

CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |

Canonical SMILES |

CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of 4 Gingerol

Plant Origin and Distribution of 4-Gingerol

Gingerols, including this compound, are characteristic pungent compounds primarily found in the rhizomes of plants belonging to the Zingiberaceae family, most notably Zingiber officinale, commonly known as ginger. wikipedia.orgnih.gov While 6-gingerol (B72531) is often the most prevalent gingerol in ginger rhizomes, this compound is also a constituent. wikipedia.org These compounds are key contributors to ginger's distinctive spicy flavor. nih.gov Beyond Zingiber officinale, gingerols have been identified in other members of the Zingiberaceae family, such as grains of paradise (Aframomum melegueta), and in certain African ginger varieties. wikipedia.orgnih.gov Reports also indicate the presence of this compound in Cuminum cyminum and other organisms. nih.gov The concentration of gingerols can vary across different parts of the ginger plant. areeo.ac.ir

Precursor Compounds and Enzymatic Pathways in Gingerol Biosynthesis

The biosynthesis of gingerols, including this compound, is understood to largely proceed via the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a diverse array of secondary metabolites. wikipedia.orgnih.govnih.govmdpi.com This pathway initiates with the aromatic amino acid L-phenylalanine. wikipedia.org

A proposed sequence of enzymatic reactions in the biosynthesis of gingerols includes:

Phenylalanine ammonia (B1221849) lyase (PAL): This enzyme catalyzes the initial step, converting L-phenylalanine to cinnamic acid through deamination. wikipedia.orgnih.govmdpi.comresearchgate.net PAL is recognized as a pivotal and often rate-limiting enzyme in the phenylpropanoid pathway. mdpi.com

Cinnamate (B1238496) 4-hydroxylase (C4H): C4H, a cytochrome P-450 enzyme, introduces a hydroxyl group at the para position of cinnamic acid, forming p-coumaric acid. wikipedia.orgnih.govresearchgate.netkegg.jp

4-coumarate: CoA ligase (4CL): This enzyme activates p-coumaric acid by catalyzing the formation of a thioester bond with Coenzyme A (CoA), resulting in p-coumaroyl-CoA. wikipedia.orgnih.govresearchgate.netwikipedia.org

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT): HCT is involved in transferring the hydroxycinnamoyl moiety from p-coumaroyl-CoA to shikimic acid or quinic acid, yielding 4-coumaroylshikimic acid or coumaroyl quinic acid. wikipedia.org

p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H or C3'H): This enzyme catalyzes the hydroxylation of 4-coumaroylshikimic acid at the 3' position, leading to the formation of caffeoylshikimic acid. wikipedia.orgresearchgate.net

Caffeoyl-CoA O-methyltransferase (CCOMT) and Caffeic acid 3-O-methyltransferase (C3OMT): These O-methyltransferases are responsible for methylating caffeic acid or caffeoyl-CoA. CCOMT specifically methylates the hydroxyl group at the meta position of caffeoyl-CoA, producing feruloyl-CoA. wikipedia.orgnih.govresearchgate.net C3OMT also contributes to the methylation of caffeic acid. nih.gov

Polyketide Synthases (PKS) and Reductases: The later steps in gingerol biosynthesis, which involve the formation of the characteristic alkyl chain and the beta-hydroxy ketone structure, are hypothesized to involve polyketide synthases and reductases. wikipedia.org Although curcuminoid synthase activity has been detected in turmeric, clear gingerol synthase activity has not been identified in ginger extracts, suggesting that enzymes like thioesterases might play a regulatory role by potentially diverting intermediates. nih.gov Feruloyl-CoA is considered a direct precursor to gingeroids and curcuminoids. nih.gov

The biosynthesis of gingerols is intimately connected to the phenylpropanoid pathway, which provides the necessary starting materials. nih.govmdpi.com Enzymes such as PAL, C4H, 4CL, and CCoAOMT are essential components of this upstream pathway and are also implicated in gingerol biosynthesis. nih.gov

Genetic and Environmental Factors Influencing this compound Biosynthesis

The quantity and composition of bioactive compounds in ginger, including this compound, are influenced by a combination of genetic predisposition and environmental conditions. nih.gov

Genetic factors determine the plant's inherent capacity to produce gingerols. Transcriptome analyses have revealed differential expression of genes involved in the stilbenoid, diarylheptanoid, and gingerol biosynthesis pathways in ginger rhizomes at various developmental stages and in different tissues. nih.govnih.govresearchgate.netd-nb.info Enzymes like CCoAOMT and HCT may function as key regulatory points in the gingerol biosynthesis pathway. researchgate.net Specific gene loci within this pathway may have specialized roles in different tissues and at different developmental stages. researchgate.net

Environmental factors exert a significant influence on the synthesis and accumulation of plant secondary metabolites. maxapress.comnih.gov Light intensity, temperature, water availability, soil composition, altitude, drought stress, and salinity are among the environmental variables that can modulate secondary metabolite production. maxapress.comnih.gov Studies on ginger callus cultures have shown that light exposure can stimulate the production of secondary metabolites, including gingerol. maxapress.com Temperature is also a critical environmental factor that affects enzyme activity and the metabolic pathways involved in secondary metabolite synthesis. maxapress.com The maturity of the rhizome is another important determinant, with studies indicating higher gingerol content in more mature rhizomes. areeo.ac.ir Post-harvest handling, including processing methods and storage conditions such as temperature and humidity, can also impact the concentration and profile of gingerols. areeo.ac.irnih.govmdpi.com

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

While specific details on isotopic labeling studies for the this compound biosynthetic pathway were not extensively covered in the provided search results, isotopic labeling is a fundamental technique used in plant biochemistry to trace metabolic pathways. This method involves introducing precursors labeled with stable or radioactive isotopes (such as ¹³C, ²H, or ¹⁸O) into the plant or plant tissue. By analyzing the distribution of the label in the isolated this compound molecule, researchers can confirm the incorporation of specific precursors and elucidate the sequence of enzymatic reactions. This provides direct experimental evidence supporting proposed biosynthetic routes. Although not specifically detailed for this compound in the provided information, isotopic labeling has been historically instrumental in unraveling the complexities of the phenylpropanoid pathway, which serves as the upstream source for gingerol biosynthesis.

Advanced Methodologies for Isolation and Purification of 4 Gingerol for Research Applications

Solvent Extraction Optimization Techniques for Research Purity

Solvent extraction is typically the initial step in isolating gingerols from ginger rhizomes. The choice of solvent and optimization of extraction parameters significantly influence the yield and initial purity of the target compounds. Studies have investigated various solvents, including methanol (B129727), ethanol (B145695), chloroform (B151607), acetone (B3395972), and hexane, for their effectiveness in extracting gingerols. rsc.orgrjptonline.orgnih.gov

Methanol has been reported as a suitable solvent for extracting higher yields of Zingiberis rhizome extract compared to other common solvents like ethanol and chloroform. rjptonline.org However, the optimal solvent and conditions can vary depending on the specific ginger variety and the desired profile of extracted compounds. For instance, while methanol is effective, ethanol is also commonly used, although it may result in inconsistent or relatively lower yields compared to methanol in some studies. rjptonline.org Dichloromethane has also been used to extract gingerol and related compounds. nih.gov

Optimization of solvent extraction involves considering factors such as solvent type, solvent concentration (e.g., ethanol-water ratio), extraction time, temperature, and the solid-to-solvent ratio. nih.govmdpi.com For example, research on microwave-assisted extraction (MAE) of gingerols and shogaols found optimal conditions including 87% ethanol in water as the solvent, an extraction temperature of 100 °C, a sample-to-solvent ratio of 0.431 g:20 mL, and an extraction time of 5 minutes using 800 W microwave power. mdpi.com Another study using Soxhlet extraction with ethanol reported a maximum yield of 6-gingerol (B72531) at 78.1 °C for 8 hours with a solvent to solid ratio of 4:1. nih.gov

Enzymatic pretreatment of ginger rhizomes before solvent extraction has also been explored to enhance the yield of gingerols. Treatment with enzymes like viscozyme or amylase followed by acetone extraction resulted in a higher yield of gingerol compared to control extractions without enzyme treatment. rsc.orgnih.gov Similarly, cellulase (B1617823) pretreatment followed by ethanol extraction showed elevated gingerol yields. nih.gov

Chromatographic Separation Strategies for Analytical Purity (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are indispensable for achieving the high purity of 4-gingerol required for research applications, separating it from other closely related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for both analytical and preparative separation of gingerols. rjptonline.orgresearchgate.netnih.govrjptonline.orgtci-thaijo.org

HPLC, often coupled with a Diode Array Detector (DAD), allows for the separation, identification, and quantification of gingerols. rjptonline.orgrjptonline.org A fast and reliable HPLC-DAD method successfully separated rsc.org-, tandfonline.com-, nih.gov-gingerol, and rsc.org-shogaol using a C18 column with a mobile phase of acetonitrile (B52724) and HPLC water (40:60) at 40°C and a flow rate of 1.0 mL/min, with detection at 272 nm. rjptonline.orgrjptonline.org Different mobile phase combinations like water-methanol, water-ethanol, and water-acetonitrile have been evaluated, with water-acetonitrile often showing better separation and peak shape. rjptonline.org Semi-preparative HPLC methods using C18 columns and mobile phases like methanol/H₂O have been effective in obtaining 6-gingerol with high purity. qascf.com

UPLC offers advantages in terms of speed and efficiency compared to traditional HPLC, utilizing smaller particles and higher pressures. UPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful tool for the simultaneous determination and quantification of multiple gingerol components with high sensitivity and accuracy. researchgate.netresearchgate.netresearchgate.net A UPLC-MS/MS method was developed for the determination of rsc.org-, tandfonline.com-, and nih.gov-gingerol using a C18 column with acetonitrile:water (90:10) as the mobile phase. researchgate.net UPLC-QToF-ESI MS has also been used for detailed polyphenolic characterization and quantification of gingerols and shogaols in ginger extracts. mdpi.commdpi.com

While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analyzing volatile components in ginger extracts, it has limitations for analyzing gingerols due to their potential thermal degradation at high temperatures, which can lead to the formation of artifacts like shogaols and zingerone (B1684294). nih.govnih.govnii.ac.jp Therefore, liquid phase separations like HPLC and UPLC are generally preferred for analyzing intact gingerols. nih.govnih.gov However, GC-MS has been used to identify compounds in ginger extracts, including gingerol as a dominant compound in some ethanol extracts. phatoxnatmed.orgekb.eg

Countercurrent Chromatography and Supercritical Fluid Extraction in Research

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid chromatography technique that does not use a solid support, minimizing irreversible adsorption and allowing for high recovery of compounds. tandfonline.comasianpubs.org CCC has been used for separating gingerols from crude ginger extracts. tandfonline.comnih.govtandfonline.comasianpubs.org Minor modifications to CCC procedures initially developed for other gingerols have allowed for the separation of this compound. tandfonline.comnih.govtandfonline.com Diol-bonded columns used in conjunction with CCC systems have shown good separation of gingerols from interfering constituents. tandfonline.comnih.gov HSCCC has been successfully applied for the isolation and purification of gingerols using two-phase solvent systems like n-hexane-ethyl acetate-methanol-water, achieving high purities for various gingerols. qascf.comasianpubs.orgresearchgate.netnih.gov

Supercritical Fluid Extraction (SFE) using supercritical carbon dioxide (SC-CO₂) is another advanced technique employed for extracting compounds from ginger, including gingerols and shogaols. researchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.comnih.gov SFE is considered an environmentally friendly and efficient method. rsc.orgresearchgate.net Optimization of SFE parameters such as pressure, temperature, and CO₂ flow rate is crucial for maximizing the yield and content of target compounds like 6-gingerol. rsc.orgresearchgate.net Studies have shown that SFE with CO₂ can successfully extract various gingerols, including this compound. researchgate.netnih.gov Adding co-solvents like ethanol to SC-CO₂ can improve the solubility and extraction yield of gingerols. nih.govmdpi.com SC-CO₂ extraction at specific conditions (e.g., 280 bar and 40 °C) followed by column chromatography has been used to characterize and estimate the content of various gingerol analogues, including this compound. nih.gov

Purity Assessment and Contaminant Profiling for Experimental Studies

Ensuring the purity of isolated this compound and profiling potential contaminants are critical steps before using the compound in experimental studies. Various analytical techniques are employed for purity assessment.

HPLC and UPLC, particularly when coupled with sensitive detectors like DAD or mass spectrometers (LC-MS, UPLC-MS/MS), are primary methods for determining the purity of isolated this compound and identifying impurities. rjptonline.orgmdpi.comresearchgate.netnih.govrjptonline.orgresearchgate.netresearchgate.netmdpi.com Purity is typically assessed by integrating the peak area of this compound relative to the total peak area of all detected compounds in the chromatogram. researchgate.netnih.govqascf.comasianpubs.org Validation of HPLC methods for parameters like linearity, accuracy, precision, sensitivity (limit of detection and quantification), and recovery is essential for reliable purity assessment. researchgate.net

GC-MS can also be used for identifying volatile contaminants in ginger extracts, although its use for quantifying intact gingerols is limited due to thermal degradation. nih.govnii.ac.jpphatoxnatmed.org

Mass spectrometry, in general, provides valuable information for identifying and profiling contaminants by determining their molecular weight and fragmentation patterns. mdpi.comnih.govmdpi.comekb.eg Techniques like UPLC-QToF-ESI MS allow for comprehensive metabolite profiling and identification of numerous compounds in ginger extracts. mdpi.commdpi.com

Comparison of chromatographic retention times and spectral data (UV, MS) of isolated this compound with those of authentic standards is crucial for positive identification and purity confirmation. rjptonline.orgresearchgate.netnih.gov

The presence and levels of other gingerols (e.g., 6-, 8-, 10-gingerol) and related compounds like shogaols (e.g., 6-shogaol) are common considerations in purity assessment, as they are structurally similar and co-occur in ginger. rjptonline.orgresearchgate.netnih.govrjptonline.orgresearchgate.netnih.gov

Table 1: Examples of Chromatographic Methods for Gingerol Analysis and Purification

| Technique | Column Type | Mobile Phase | Detection Method | Application | References |

| HPLC | C18, Diol-bonded | Acetonitrile/Water, Methanol/Water | UV, DAD | Analysis, Semi-preparative | rjptonline.orgresearchgate.netrjptonline.orgqascf.com |

| UPLC | C18 | Acetonitrile/Water | MS/MS, QToF-MS | Analysis, Quantification | mdpi.comresearchgate.netresearchgate.netmdpi.com |

| GC-MS | Not specified in snippets | Not applicable (gas carrier) | MS | Identification of compounds | nii.ac.jpphatoxnatmed.org |

| CCC/HSCCC | No solid support (liquid phases) | Solvent systems (e.g., hexane/ethyl acetate/methanol/water) | UV | Preparative Isolation | tandfonline.comqascf.comasianpubs.orgresearchgate.net |

Table 2: Example Data on Gingerol Content from SC-CO₂ Extraction

| Compound | Content (% of SC-CO₂ extract) |

| rsc.org-Gingerol | 75.92 ± 1.14 |

| rsc.org-Shogaol | 1.25 ± 0.04 |

| rjptonline.org-Gingerol | 4.54 ± 0.04 |

| nih.gov-Gingerol | 13.15 ± 0.30 |

| 6-Gingediol | 0.37 ± 0.00 |

Data derived from a study using SC-CO₂ extract obtained at 280 bar and 40 °C, followed by column chromatography. nih.gov

Table 3: Example Data on Gingerol and Shogaol Quantification in SC-CO₂ Extract by HPLC-DAD

| Compound | Concentration (µg/mL in SC-CO₂ extract) |

| 10-Gingerol (B1664516) | 73.17 ± 2.84 |

| 6-Gingerol | 63.18 ± 3.12 |

| 6-Shogaol (B1671286) | 48.39 ± 2.97 |

| 8-Gingerol (B1664213) | 15.27 ± 0.99 |

| 8-Shogaol (B149917) | 13.27 ± 0.93 |

| 10-Shogaol | 11.03 ± 0.28 |

| This compound | 1.53 ± 0.09 |

Data derived from HPLC-DAD quantification of gingerols and shogaols in a supercritical carbon dioxide extract of Zingiber officinale var. rubrum. researchgate.netresearchgate.net

Sophisticated Analytical Techniques for 4 Gingerol Characterization in Complex Biological and Chemical Systems

Spectroscopic Characterization (NMR, HRMS, IR, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation and identification of 4-gingerol.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule. Analysis of chemical shifts, splitting patterns, and coupling constants allows for the confirmation of the this compound structure and the identification of its various functional groups. researchgate.net Two-dimensional NMR techniques, such as HSQC, HMBC, COSY, and NOESY, can further confirm the connectivity and spatial arrangement of atoms within the this compound molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M-H]⁻, etc.) with high accuracy, HRMS can confirm the molecular formula (C₁₅H₂₂O₄ for this compound) and differentiate it from compounds with similar nominal masses. uni.lumdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural insights by breaking down the molecule into characteristic ions. For gingerols, fragmentation often involves cleavage of the C4-C5 bond, resulting in a neutral loss of 194 atomic mass units (u), or benzylic cleavage leading to a neutral loss of 136 u. nih.govresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands correspond to vibrations of bonds such as O-H (hydroxyl), C=O (ketone), and C-O (ether and phenol). Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been shown to be effective for the structural characterization of gingerols, even at nanogram levels. mdpi.comsciforum.netekb.eg

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect compounds with chromophores, such as the aromatic ring in this compound. This compound typically exhibits a maximum absorbance around 280-282.8 nm, with a shoulder around 230 nm, which is characteristic of its phenolic structure. rjptonline.orgthepharmajournal.commyfoodresearch.com UV-Vis detection is commonly coupled with chromatographic techniques for the quantification of this compound in extracts.

Advanced Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS/MS) Quantification in Biological Matrices

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound in complex biological matrices like plasma or tissue samples. These methods offer high sensitivity and selectivity, crucial for analyzing low concentrations of analytes in the presence of numerous endogenous compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantification of gingerols in biological matrices. researchgate.netnih.govnih.govresearchgate.net LC separates the components of a sample based on their physicochemical properties, while MS/MS provides specific detection and quantification by selecting parent ions and monitoring their characteristic fragmentation products. This tandem approach significantly reduces interference from co-eluting compounds. Methods have been developed and validated for the simultaneous measurement of several gingerols, including this compound, in human plasma and tissues, demonstrating low limits of quantification and good accuracy and precision. nih.govnih.gov The use of selected reaction monitoring (SRM) in LC-MS/MS enhances sensitivity and specificity for targeted analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of ginger constituents. nih.govresearchgate.neteijppr.comphatoxnatmed.org However, the relatively low volatility and thermal lability of gingerols, particularly those with longer alkyl chains, can limit the direct application of GC-MS without prior derivatization. While GC-MS has been used to identify gingerol in extracts, LC-MS/MS is generally preferred for the analysis of the less volatile gingerols and for quantification in complex biological samples due to the thermal instability of gingerols at the high temperatures used in GC. nih.gov

Quantitative analysis of this compound in biological matrices often involves sample preparation steps such as extraction to isolate the analyte from the complex matrix. The validated LC-MS/MS methods demonstrate good recovery rates for gingerols in biological samples. nih.govnih.gov

Chiral Separation and Enantiomeric Purity Analysis of this compound

This compound possesses a chiral center at the hydroxyl-substituted carbon in its alkyl chain, allowing for the existence of enantiomers ((S) and (R) forms). uni.lu The biological activity of enantiomers can differ significantly, making the analysis of enantiomeric composition and purity important.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers of this compound. This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. researchgate.netnih.gov Chiral HPLC analysis is used to determine the enantiomeric excess (ee) of synthesized or isolated this compound. researchgate.netnih.govresearchgate.netkoreascience.kr Studies have described the use of chiral columns, such as CHIRALPAK IG, with specific mobile phases for the separation of gingerol enantiomers. nih.gov

While research specifically detailing the chiral separation of this compound itself is less prevalent in the provided results compared to other gingerols like 6-gingerol (B72531), the principles and techniques applied to the chiral separation of related gingerols are directly applicable. researchgate.netnih.govresearchgate.netkoreascience.kracs.orgresearchgate.net The ability to separate and analyze the enantiomers is crucial for understanding the specific biological roles of each form.

Electrochemical Methods for this compound Detection

Electrochemical methods offer sensitive and cost-effective approaches for the detection and quantification of electroactive compounds like this compound, which contains a phenolic hydroxyl group.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) can be used for the analysis of gingerols. nih.govnih.govresearchgate.net The phenolic moiety of this compound is electrochemically active and can be oxidized at a suitable working electrode, generating a measurable current proportional to its concentration. HPLC-ECD provides a sensitive method for detecting gingerols in various samples, including human plasma. nih.gov The use of electrochemical array detection can provide a more comprehensive profile of electroactive compounds. nih.gov

Modified electrodes have been developed to enhance the sensitivity and selectivity of electrochemical detection of gingerols. For instance, multiwalled carbon nanotube (MWCNT) modified glassy carbon electrodes have been employed for the electrochemical detection and quantification of gingerol species, demonstrating improved sensitivity and lower detection limits compared to traditional electrodes. nih.govrsc.orgresearchgate.net Adsorptive stripping voltammetry (AdsSV) is an electrochemical technique that can be used for the detection of gingerol compounds. rsc.org

Development of Novel Biosensors for this compound Detection

The development of novel biosensors for this compound detection is an emerging area aimed at creating rapid, portable, and highly specific analytical tools. Biosensors typically integrate a biological recognition element (e.g., enzyme, antibody, or DNA) with a transducer (e.g., electrochemical, optical, or mass-based) to detect a specific analyte.

While specific examples of biosensors developed solely for this compound are not extensively detailed in the provided search results, the principles of biosensor development for phenolic compounds and related natural products are relevant. Electrochemical biosensors, for example, could potentially utilize enzymes like tyrosinase, which are involved in the oxidation of phenolic compounds, coupled with an electrochemical transducer to detect this compound.

Research on the interaction of gingerol with other materials, such as the use of gingerol extract-stabilized silver nanoparticles for the colorimetric sensing of metal ions, suggests the potential for developing sensing platforms that could be adapted for gingerol detection itself, possibly through changes in optical or electrochemical properties upon interaction. rsc.org The development of novel materials, such as modified electrodes with nanomaterials, as discussed in the electrochemical methods section, represents a step towards more advanced sensing platforms that could form the basis of future biosensors for this compound. nih.govrsc.orgresearchgate.net

Further research is needed to develop dedicated biosensors for this compound, focusing on identifying highly specific recognition elements and integrating them with appropriate transducer technologies for sensitive and selective detection in various matrices.

Molecular Mechanisms and Cellular Targets of 4 Gingerol in Preclinical Models

Modulation of Signal Transduction Pathways

Preclinical studies have indicated that gingerols can modulate various signal transduction pathways involved in inflammation, proliferation, and survival.

NF-κB Pathway Regulation

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Preclinical research suggests that gingerols can suppress the activation of NF-κB. Studies have shown that gingerol can reduce NF-κB target gene expression by inhibiting NF-κB activity. preprints.org This inhibition may occur through the stabilization of the inhibitory protein IκBα and the degradation of IκBα kinase (IKK) activity. preprints.orgfrontiersin.org The mechanism can involve the inhibition of reactive oxygen species (ROS) generation, NF-κB activation, and subsequent cyclooxygenase-2 (COX-2) induction. preprints.org Furthermore, gingerol has been observed to reduce NF-κB target gene expression by suppressing NF-κB activity, which is mediated via Tumor Necrosis Factor Alpha (TNF-α). preprints.org This suppression of the NF-κB signaling pathway is considered one of the primary mechanisms through which gingerols exert anti-inflammatory properties. medtigo.com

MAPK Signaling Cascade Interactions

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in cellular responses to various extracellular stimuli, influencing processes such as proliferation, differentiation, and apoptosis. Preclinical studies indicate that gingerols can interact with components of the MAPK pathway. Gingerol has been shown to suppress p38 MAPK phosphorylation. researchgate.net This effect on p38 MAPK may contribute to the anti-inflammatory properties observed with gingerols. rsc.orgnih.gov Some research suggests that gingerol can up-regulate MKP5 and reduce cytokine-induced p38-dependent pro-inflammatory changes. rsc.orgnih.gov Studies in preclinical models of cerebral ischemia have also shown that wikipedia.org-gingerol treatment can reduce MAPK expression. spandidos-publications.com

PI3K/Akt/mTOR Pathway Interventions

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism, and its dysregulation is frequently observed in various diseases, including cancer. Preclinical investigations suggest that gingerols can intervene with this pathway. Gingerols have been shown to inhibit the activation of protein kinase B (Akt). preprints.orgfrontiersin.org Inhibition of the PI3K/Akt/mTOR pathway signaling by wikipedia.org-gingerol has been observed in endothelial cells. nih.gov Some studies have demonstrated that gingerols can modulate the PI3K/Akt signaling pathway in cancer cells, influencing apoptosis and cell cycle arrest. wikipedia.org

STAT Pathway Modulation

The Signal Transducer and Activator of Transcription (STAT) pathway is involved in mediating the effects of cytokines and growth factors, playing a role in cell growth, differentiation, and immune responses. Preclinical evidence suggests that gingerols may suppress JAK/STAT-mediated immune evasion mechanisms. mdpi.com While specific detailed mechanisms of 4-Gingerol's interaction with the STAT pathway are not extensively highlighted in the provided search results, the modulation of this pathway has been associated with the broader effects of gingerols in preclinical settings.

AMPK Signaling Pathway Activation

The AMP-activated protein kinase (AMPK) signaling pathway is a master regulator of cellular energy homeostasis. Activation of AMPK can have various therapeutic implications, including effects on metabolism and cell growth. Preclinical studies indicate that gingerols can modulate the AMPK pathway. mdpi.com While direct activation of AMPK by this compound is not explicitly detailed in the provided results, the gingerol class has been implicated in modulating this pathway, which is involved in metabolic processes and can be a target in diseases like metabolic syndrome. ijpsr.com

Wnt/β-catenin Pathway Interactions

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various pathologies, including cancer. Preclinical research suggests that gingerol could inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and tumorigenesis, in colon cancer cells. rsc.org Modulation of Wnt/β-catenin signaling by gingerols has been explored in the context of their potential anti-cancer effects. wikipedia.org

Enzyme Activity Modulation

Preclinical research has explored the ability of this compound and related gingerols to modulate the activity of several enzymes involved in inflammatory and oxidative processes.

Cyclooxygenase (COX) Isoenzyme Inhibition Research (e.g., COX-2)

Studies have indicated that gingerols can inhibit cyclooxygenase enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, mediators of inflammation. Gingerols isolated from ginger have been reported as potent inhibitors of the cyclooxygenase enzyme. tandfonline.comtandfonline.com Some gingerol-related compounds, including gingerols and shogaols, selectively inhibit the inducible form of cyclooxygenase, COX-2, over the constitutive form, COX-1, in in vitro studies. nih.gov This selective inhibition of COX-2 may contribute to anti-inflammatory effects while potentially minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.gov For example, 10-gingerol (B1664516) showed COX-2 inhibition with an IC50 value of 32 μM, while not inhibiting COX-1. nih.gov Ginger extract and its components have been shown to reduce the levels of cyclooxygenase-2 (COX-2) expression in preclinical models. mdpi.com

Here is a summary of some findings on gingerol-related compounds and COX inhibition:

| Compound | Target Enzyme | IC50 (μM) | Selectivity (COX-2 vs COX-1) | Source |

| 10-Gingerol | COX-2 | 32.0 ± 1.5 | Selective | nih.gov |

| 8-Shogaol (B149917) | COX-2 | 17.5 ± 2.2 | Selective | nih.gov |

| 10-Shogaol | COX-2 | 7.5 ± 0.6 | Selective | nih.gov |

| Ginger preparation | COX-1 | 20.0 ± 0.4 | - | nih.gov |

| Ginger preparation | COX-2 | 7.5 ± 0.6 | More potent than COX-1 | nih.gov |

Lipoxygenase (LOX) Pathway Modulation

Ginger components, including gingerols, have been shown to inhibit lipoxygenase (LOX), another enzyme involved in the metabolism of arachidonic acid, leading to the formation of leukotrienes, which are also pro-inflammatory mediators. mdpi.commedtigo.com Inhibition of arachidonate (B1239269) 5-lipoxygenase, an enzyme of leukotriene biosynthesis, has been observed with some gingerols. nih.gov This dual inhibition of both COX and LOX pathways by ginger compounds is considered favorable, as inhibiting only COX can sometimes lead to increased leukotriene production. oup.com Studies have revealed that ginger and its components limit leukotriene biosynthesis by inhibiting 5-lipoxygenase (5-LOX). researchgate.net

Nitric Oxide Synthase (NOS) Regulation (e.g., iNOS)

Regulation of nitric oxide synthase (NOS), particularly the inducible form (iNOS), has been observed with gingerols in preclinical settings. iNOS is responsible for the production of nitric oxide (NO), which can contribute to inflammatory processes. nih.gov 6-Gingerol (B72531) has been reported to dose-dependently inhibit NO production and reduce iNOS in lipopolysaccharide (LPS)-stimulated mouse macrophages. nih.govfrontiersin.org Other stable gingerol metabolites or analogs have also been reported to suppress LPS-induced NO production in murine macrophages mainly by reducing iNOS gene and protein production. nih.gov Ginger extract and its components have been shown to reduce the levels of nitric-oxide synthase (NOS) expression. mdpi.com Studies have demonstrated that 6-gingerol inhibited iNOS and TNF production through the suppression of IκBα phosphorylation and NF-κB activation. frontiersin.org

Data on the inhibitory effect of gingerol-related compounds on NO production and iNOS:

| Compound | Target/Effect | IC50 (μM) | Model System | Source |

| 6-Gingerol | Inhibition of NO production, reduction of iNOS | Dose-dependent | LPS-stimulated mouse macrophages | nih.govfrontiersin.org |

| rac- tandfonline.com-dihydroparadol | Inhibition of NO production, attenuation of iNOS | 7.24 ± 0.22 | LPS-induced murine macrophages | thieme-connect.com |

| ZTX42 (Capsarol™ analogue) | Inhibition of NO production, attenuation of iNOS | 1.45 ± 0.03 | LPS-induced murine macrophages | thieme-connect.com |

| 6-Shogaol (B1671286) | Decreased LPS-induced NO production, reduced iNOS | - | Murine macrophages | researchgate.net |

| 1-dehydro-10-gingerdione | Decreased LPS-induced NO production, reduced iNOS | - | Murine macrophages | researchgate.net |

Xanthine (B1682287) Oxidase Inhibition Research

Gingerols have been investigated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid and reactive oxygen species. researchgate.netjournalijar.com Gingerol has been observed to inhibit xanthine oxidase, an enzyme involved in the formation of reactive oxygen species. researchgate.net While some studies suggest that 6-gingerol shows weak XO inhibitory activity, other research indicates that ginger extract can inhibit xanthine oxidase activity. nih.govresearchgate.net The inhibitory activity may be due to the combined effect of various compounds present in the extract. researchgate.net

Matrix Metalloproteinase (MMP) Activity Modulation

Studies have explored the modulation of matrix metalloproteinase (MMP) activity by ginger compounds. MMPs are enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including inflammation and cancer progression. Gingerols and shogaols have been associated with anti-MMP activity. researchgate.netresearchgate.net An aqueous extract from Zingiber officinale was confirmed to modulate expression levels of MMP-2, MMP-9, TIMP-1, and TIMP-2 in a concentration-dependent manner in a preclinical study. researchgate.netresearchgate.net 6-Gingerol has been reported to prevent the activities of MMPs in invasive human pancreas cancer cells through modulation of signaling pathways. nih.gov Gingerols and their derivatives have also been shown to reduce the synthesis of MMP-1, MMP-3, and MMP-13 in preclinical models of osteoarthritis. mdpi.com

Receptor Binding and Agonism/Antagonism Studies

Preclinical research has also investigated the interaction of gingerols with various receptors. Gingerols have been identified as a novel class of naturally occurring agonists for the transient receptor potential vanilloid 1 (TRPV1) receptor, which is known to be activated by capsaicin (B1668287) and is involved in pain perception and inflammation. researchgate.netnih.gov Studies using cultured dorsal root ganglion neurons showed that 6-gingerol and 8-gingerol (B1664213) evoked capsaicin-like intracellular calcium transients and ion currents, which were blocked by a TRPV1 antagonist. researchgate.netnih.gov The potency of gingerols as TRPV1 agonists was found to increase with the increasing size and hydrophobicity of their side chain. researchgate.netnih.gov

TRPV1 Receptor Activation and Desensitization Mechanisms

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel known for its role in detecting and integrating various noxious stimuli, including heat, low pH, and vanilloid compounds like capsaicin. frontiersin.orgfrontiersin.orgresearchgate.net Gingerols, including this compound, possess a vanillyl head group that interacts with the TRPV1 channel, similar to capsaicin. mdpi.com This interaction can lead to the activation of the channel. researchgate.netmdpi.com

Prolonged activation of TRPV1 by agonists such as capsaicin can lead to desensitization, a mechanism that contributes to its therapeutic use in pain management. frontiersin.orgresearchgate.netnih.gov This desensitization can occur through pore closure or tachyphylaxis, which involves the internalization and degradation of the channel protein. frontiersin.orgnih.gov Calcium influx through the activated TRPV1 channel is a key factor in desensitization, potentially involving calmodulin binding or calcineurin-mediated dephosphorylation. frontiersin.orgfrontiersin.org While 6-gingerol and other ginger constituents have been studied for their TRPV1 interactions and potential for desensitization, research specifically detailing the activation and desensitization mechanisms induced solely by this compound is less extensive in the provided search results, which primarily discuss gingerols as a class or focus on 6-gingerol. However, the structural similarity suggests that this compound is likely to share some of these properties.

G-Protein Coupled Receptor (GPCR) Interactions

G-Protein Coupled Receptors (GPCRs) are a large superfamily of transmembrane receptors that play critical roles in various physiological processes. Some studies suggest that ginger constituents, including gingerols, may interact with certain GPCRs. For instance, some research indicates that the antiemetic effects of gingerols and shogaols might involve modulation of 5-HT3 receptors, which are ligand-gated ion channels but are often discussed in the context of pathways involving GPCRs. nih.govresearchgate.net Another study mentions that 10-gingerol is listed as interacting with GPCRs in a database, though specific details of the interaction mechanisms are not provided in the abstract. nus.edu.sg Comprehensive data specifically on the direct interaction mechanisms of this compound with a wide range of GPCRs were not prominently featured in the search results.

Nuclear Receptor Modulations

Nuclear receptors are a class of intracellular proteins that regulate gene expression in response to binding with specific ligands. Some research indicates that ginger compounds can modulate nuclear receptor activity. For example, 6-gingerol has been reported to increase ABCA1 mRNA levels, possibly through the activation of Liver X Receptor alpha (LXRα), a nuclear receptor involved in cholesterol metabolism. mdpi.comfrontiersin.org Another study mentions that zerumbone, a compound also found in ginger, was associated with the activation of PPARα, a nuclear receptor known to inhibit NF-κB signaling. mdpi.com While these findings highlight the potential for ginger constituents to interact with nuclear receptors, specific detailed mechanisms of this compound's modulation of nuclear receptors were not extensively covered in the provided information.

EGFR Signal Transducer Targeting

Regulation of Gene Expression and Epigenetic Modifications

Ginger compounds have been shown to influence gene expression and epigenetic mechanisms, contributing to their biological effects.

Transcriptional Factor Activation/Inhibition (e.g., AP-1)

Transcriptional factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. Activator Protein 1 (AP-1) is a transcription factor involved in various cellular processes, including proliferation and differentiation, and its aberrant activity is linked to tumor promotion. nih.govplos.orge-crt.org Nuclear Factor kappa B (NF-κB) is another crucial transcription factor involved in inflammation and cell survival. springermedizin.deresearchgate.netresearchgate.net

Several ginger compounds, including gingerols, have been shown to modulate the activity of these transcription factors. For example, 6-gingerol has been reported to reduce the activation of AP-1. nih.gov It can inhibit the transcriptional binding activity of PMA-induced AP-1 in colon cancer cells by inhibiting the MAPK/AP-1 signaling pathway. plos.org Ginger extract and its constituents have also been shown to inhibit NF-κB signaling. mdpi.comresearchgate.netrsc.org This inhibition can occur through mechanisms such as the stabilization of inhibitory IκBα and degradation of IκBα kinase (IKK) activity. researchgate.net While these findings highlight the impact of gingerols on AP-1 and NF-κB, specific studies focusing solely on the effects of this compound on these transcription factors were not prominently found in the search results, which often discuss gingerols as a group or focus on 6-gingerol.

Histone Modification Enzyme Interactions

Research into the direct interactions of this compound with histone modification enzymes is less extensive compared to other gingerols like 6-gingerol. However, studies on ginger compounds, in general, have explored their potential to modulate epigenetic mechanisms, including histone modification. Some research suggests that gingerol derivatives can exhibit histone deacetylase (HDAC) inhibitory activity. rsc.org For instance, certain natural and semi-synthetic 6-gingerol derivatives have shown HDAC inhibitory activity in the micromolar range. rsc.org While these findings primarily pertain to 6-gingerol and its derivatives, they raise the possibility that this compound may also influence histone modification enzymes, contributing to its observed biological effects. Further specific research is needed to clarify the precise interactions and functional consequences of this compound with histone modification enzymes in preclinical models.

Cellular Process Perturbations

Preclinical studies have demonstrated that this compound, along with other gingerols, can significantly impact various cellular processes, particularly in neoplastic cells. These perturbations contribute to the observed anti-proliferative and pro-apoptotic effects.

Apoptosis Induction Mechanisms in Neoplastic Cells (e.g., Caspase-dependent, Mitochondrial Pathway)

Apoptosis, or programmed cell death, is a key mechanism by which this compound and related compounds exert their anticancer effects in preclinical models. Studies have shown that gingerols can induce apoptosis in various cancer cell lines. mdpi.comnih.govoncotarget.comnih.gov This induction often involves both caspase-dependent and mitochondrial pathways.

Research indicates that gingerol can activate caspases, including caspase-8, caspase-9, caspase-3, and caspase-7, leading to the breakdown of poly-ADP ribose polymerase (PARP), a hallmark of apoptosis. nih.gov The mitochondrial pathway of apoptosis, also known as the intrinsic pathway, is frequently implicated. This pathway is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. biomolther.orgmdpi.com Cytochrome c then triggers the activation of caspase-9, which subsequently activates effector caspases like caspase-3, leading to the dismantling of the cell. mdpi.com

Studies on 6-gingerol, a closely related compound, have shown its ability to increase the ratio of pro-apoptotic proteins (e.g., BAX) to anti-apoptotic proteins (e.g., BCL-2), further promoting mitochondrial outer membrane permeabilization and cytochrome c release. mdpi.com While specific detailed studies on this compound's direct impact on these proteins and pathways are less abundant in the provided search results, the shared structural characteristics and observed apoptotic effects of gingerols suggest similar underlying mechanisms.

Autophagy Pathway Modulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex and can be either pro-survival or pro-death depending on the context. Preclinical studies suggest that ginger compounds can modulate autophagy. Some research indicates that gingerol can influence autophagy flux, and this modulation can impact the sensitivity of cancer cells to other death-inducing agents. nih.gov For example, inhibition of autophagy flux by gingerol has been shown to enhance TRAIL-induced tumor cell death in certain cancer cell lines. nih.gov

Furthermore, studies on 6-gingerol have explored its ability to induce autophagy in specific cell types, which can contribute to improved cell survival under stress conditions. mdpi.com Conversely, in the context of cancer, modulating autophagy can be a strategy to enhance the efficacy of anticancer therapies. frontiersin.orgnih.gov The precise mechanisms by which this compound modulates autophagy and the implications for cancer therapy require further dedicated investigation.

Cell Cycle Arrest and Proliferation Inhibition (e.g., G0/G1, G2/M phases, Cyclin/CDK regulation)

Inhibition of cancer cell proliferation is a key effect observed in preclinical studies with gingerols. mdpi.comfoodandnutritionjournal.orgsemanticscholar.org This is often achieved through the induction of cell cycle arrest. The cell cycle is a tightly regulated process, and dysregulation can lead to uncontrolled cell division characteristic of cancer.

Gingerols, including 6-gingerol and 10-gingerol, have been reported to induce cell cycle arrest at different phases, such as the G0/G1 and G2/M phases, in various cancer cell lines. nih.govoncotarget.commdpi.comsemanticscholar.orgoncotarget.com This arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). These proteins form complexes that drive the progression through different phases of the cell cycle.

For instance, 6-gingerol has been shown to induce G2/M cell cycle arrest and increase levels of p21, a CDK inhibitor, in cervical cancer cells. oncotarget.com Another study indicated that 6-gingerol induced G0/G1 cell cycle arrest in glioma cells, linked to reduced ERK phosphorylation and augmented p21 expression. biomolther.org By interfering with the expression or activity of cyclins and CDKs, gingerols can halt the cell cycle, preventing cancer cells from dividing and proliferating. While specific data on this compound's direct effects on cyclin/CDK regulation are limited in the provided results, the documented effects of other gingerols suggest a similar potential mechanism.

Mitochondrial Function and Bioenergetics Regulation

Mitochondria are critical organelles involved in energy production, apoptosis, and other cellular processes. Preclinical research indicates that gingerols can influence mitochondrial function and bioenergetics. mdpi.comresearchgate.netsci-hub.seresearchgate.netnih.govscilit.com

Studies have shown that gingerols can impact mitochondrial membrane potential, a crucial indicator of mitochondrial health and function. A decrease in mitochondrial membrane potential is often observed during the induction of the mitochondrial apoptotic pathway. biomolther.orgmdpi.com Furthermore, ginger compounds have been investigated for their potential to promote mitochondrial biogenesis, the process of creating new mitochondria, which can enhance metabolic function. sci-hub.se

Research on ginger extract and 6-gingerol has demonstrated their ability to increase mitochondrial mass, mitochondrial DNA copy number, and ATP production in liver cells. sci-hub.se This was associated with the activation of the AMPK-PGC1ɑ signaling pathway, which plays a central role in regulating energy metabolism and mitochondrial biogenesis. sci-hub.sefrontiersin.org Gingerols may also affect the activity of mitochondrial respiratory chain complexes, which are essential for oxidative phosphorylation and ATP synthesis. sci-hub.se

Perturbations in mitochondrial function, including increased mitochondrial reactive oxygen species (mtROS) production, have also been linked to the pro-apoptotic effects of gingerols in cancer cells. biomolther.orgmdpi.com These findings highlight the significant impact of gingerols on mitochondrial dynamics and energy metabolism in preclinical settings.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is involved in protein folding, lipid synthesis, and calcium homeostasis. Various cellular stresses, including those induced by some anticancer agents, can lead to ER stress and activate the unfolded protein response (UPR). The UPR can initially be adaptive, promoting cell survival, but prolonged or severe ER stress can trigger apoptosis. nih.govresearchgate.net

Research suggests that ginger compounds can influence the ER stress response. Some studies indicate that gingerol can suppress ER stress in preclinical models. nih.gov For instance, 6-gingerol treatment has been shown to attenuate the expression of ER stress markers such as GRP78, IRE1, and TRAF2 in the liver of rats in a model of non-alcoholic related fatty liver disease. nih.gov

Antioxidant and Oxidative Stress Response Mechanisms

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, plays a significant role in the pathogenesis of numerous diseases. This compound has demonstrated the ability to modulate oxidative stress through several mechanisms in preclinical settings.

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

This compound, along with other ginger compounds like shogaols, paradols, and zingerone (B1684294), exhibits direct free radical scavenging activity, thereby diminishing ROS production. frontiersin.orgnih.govfrontiersin.org Studies have shown that ginger extract can reduce the generation of ROS in human chondrocyte cells under oxidative stress induced by interleukin-1β (IL-1β). mdpi.comnih.gov Similarly, ginger extract was found to reduce ROS production in human fibrosarcoma cells exposed to H2O2-induced oxidative stress. mdpi.comnih.gov 6-Gingerol, a related gingerol, has also been shown to inhibit intracellular ROS accumulation in neuroblastoma cells subjected to oxidative stress. nih.gov Furthermore, ginger compounds can inhibit nitric oxide (NO) production, a key reactive nitrogen species, by suppressing inducible nitric oxide synthase (iNOS) expression. frontiersin.orgmdpi.com

Nrf2/ARE Pathway Activation

A crucial mechanism by which this compound and other ginger bioactives exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org Nrf2 is a master regulator of intracellular redox homeostasis, and its activation leads to the transcription of various antioxidant proteins and detoxification enzymes. frontiersin.orgnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by KEAP1, which targets it for degradation. nih.govmdpi.com Upon activation by oxidative stress or phytochemicals, Nrf2 translocates to the nucleus, where it binds to ARE sequences in the promoter regions of target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govmdpi.com While 6-shogaol has been specifically noted for its ability to activate Nrf2 by interacting with KEAP1, ginger phenylpropanoids, including gingerols, have also been shown to increase Nrf2 levels in human skin cells. nih.gov Activation of the Nrf2/ARE pathway by ginger compounds enhances the production of enzymatic antioxidants and glutathione (B108866) (GSH), contributing to the reduction of RONS. frontiersin.orgfrontiersin.orgfrontiersin.org

Regulation of Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH-Px)

Preclinical studies indicate that this compound and other ginger constituents can enhance the activity and expression of key antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), are vital for neutralizing ROS and maintaining cellular defense against oxidative damage. spandidos-publications.comscielo.brbmbreports.org Ginger has been shown to initiate the replenishment of antioxidant enzymes such as SOD and CAT and elevate glutathione levels. frontiersin.org In a mouse model, treatment with zingerone, a related compound, increased total GSH and the activities of SOD, GSH-Px, and CAT in renal tissues. bmbreports.org Similarly, studies on the effects of ginger and its constituents on aging hallmarks demonstrated that a ginger constituent significantly enhanced antioxidant enzyme activities, including SOD, CAT, and GSH-Px. researchgate.net Another study focusing on 10-gingerol in adipocytes showed increased levels of CAT and GPx1, although not SOD-1. mdpi.com

Immunomodulatory Mechanisms in Cellular Models

Beyond its antioxidant effects, this compound has also demonstrated immunomodulatory properties in cellular models, primarily through the modulation of inflammatory mediators and immune cell activity.

Cytokine and Chemokine Production Modulation (e.g., TNF-α, IL-1β, IL-6)

This compound and other gingerols have been shown to inhibit the production of pro-inflammatory cytokines and mediators in various cellular models. Studies using LPS-induced RAW 264.7 murine macrophage cells, a common model for inflammation, have shown that gingerol can inhibit the production of TNF-α, IL-1β, and IL-6. researchgate.net Ginger extract and its components, including gingerols, have been reported to inhibit NF-κB signaling activation, which leads to a decrease in TNF-α, IL-1β, and IL-6 levels. mdpi.commdpi.com In mouse peritoneal macrophages, 6-gingerol decreased the LPS-triggered production of IL-1β, TNF, IL-12, and the chemokine CCL5 (RANTES). frontiersin.org 10-Gingerol also demonstrated an anti-inflammatory effect in adipocytes by decreasing TNFα levels following acute LPS stimulation. mdpi.com

Table 1: Effects of Gingerol on Pro-inflammatory Cytokine Production in LPS-induced RAW 264.7 Cells

| Cytokine | Effect of Gingerol Treatment | Reference |

| TNF-α | Inhibition of production | researchgate.net |

| IL-1β | Inhibition of production | researchgate.net |

| IL-6 | Inhibition of production | researchgate.net |

Immune Cell Activation and Differentiation

Preclinical research suggests that ginger compounds, including gingerols, can modulate immune cell activation and differentiation, particularly affecting T lymphocytes and neutrophils. Ginger has been shown to modulate Th1 and Th2 regulation. frontiersin.org Gingerols can reduce T cell activation and proliferation, as well as the secretion of IFNγ and IL-2 by activated T cells. researchgate.net In mouse models of airway allergy, ginger extract and 6-gingerol suppressed Th1 and Th2 cell expansion and differentiation and downregulated related cytokines. researchgate.net 6-Gingerol has also been shown to directly inhibit Th2 cell polarization. researchgate.net Furthermore, 6-gingerol suppressed both superantigen- and anti-CD3-induced T cell proliferation and abrogated IL-2 production in T cells, suggesting an effect on T cell receptor-mediated signal transduction. researchgate.net Studies also indicate that ginger phytochemicals can affect neutrophil granulocyte function by inhibiting ROS generation. frontiersin.org Low concentrations of 6-gingerol have been shown to alter the activity of immune cells, specifically neutrophil granulocytes, via targeting the TRPV1 receptor. immunopaedia.org.za

Table 2: Effects of Gingerols on Immune Cell Activity in Preclinical Models

| Immune Cell Type | Effect of Gingerols | Reference |

| T cells | Reduced activation and proliferation, suppressed Th1/Th2 differentiation, reduced cytokine secretion (IFNγ, IL-2, IL-4, IL-13) | frontiersin.orgfrontiersin.orgresearchgate.net |

| Neutrophil Granulocytes | Inhibition of ROS generation, altered activity via TRPV1 receptor | frontiersin.orgimmunopaedia.org.za |

| Macrophages | Reduced production of pro-inflammatory cytokines and chemokines | researchgate.netfrontiersin.org |

Neurobiological Mechanisms in In Vitro and Animal Models

Preclinical research utilizing both in vitro and animal models has provided insights into the potential neurobiological effects of gingerols, including this compound. These studies explore the compound's influence on key processes within the nervous system, such as neuroinflammation, neurotransmitter interactions, and synaptic plasticity.

Neuroinflammation Pathway Modulation

Neuroinflammation is a critical factor in the pathogenesis of various neurological disorders. Studies have investigated the capacity of gingerols, including 6-gingerol, to modulate inflammatory pathways in the brain and associated tissues in preclinical settings.

Research using lipopolysaccharide (LPS)-induced models of inflammation, both in vitro and in vivo, has demonstrated that gingerols can suppress the activation of key inflammatory pathways. For instance, 6-gingerol has been shown to attenuate LPS-induced neuroinflammation and cognitive impairment in rats, partially by suppressing astrocyte overactivation. sci-hub.se In C6 astroglioma cells treated with LPS, 6-gingerol blocked the release of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the increase in intracellular reactive oxygen species (ROS), nitric oxide (NO), and inducible nitric oxide synthase (iNOS). sci-hub.se

In a rat model of LPS-induced depression, 6-gingerol administration effectively alleviated depressive behavior and suppressed the activation of microglia in the prefrontal cortex. nih.gov This effect was linked to the inhibition of the NF-κB/NLRP3 inflammatory pathway, leading to reduced levels of inflammatory cytokines IL-1β and IL-18. nih.gov In vitro experiments in BV2 microglial cells similarly showed that 6-gingerol mitigated the nuclear translocation of NF-κB p65, NLRP3 activation, and the maturation of IL-1β and IL-18 induced by LPS. nih.gov

Gingerol-enriched ginger supplementation in a spinal nerve ligation (SNL) rat model of neuropathic pain significantly decreased mRNA expression levels of NF-κB and TNF-α in the right amygdala and colon, suggesting a role in mitigating neuroinflammation in both gut and brain tissues in this pain model. researchgate.netfrontiersin.orgfrontiersin.org

The anti-inflammatory effects of gingerols are often attributed to their ability to inhibit the activation of signaling pathways such as NF-κB. researchgate.netfrontiersin.org This inhibition can lead to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. frontiersin.org

The following table summarizes some key findings on gingerol's effects on neuroinflammation pathways in preclinical models:

| Model (In Vitro/In Vivo) | Compound/Extract Used | Inflammatory Stimulus/Model | Key Findings on Neuroinflammation Modulation | Relevant Pathways/Markers | Source |

| In Vitro (C6 astroglioma cells) | 6-Gingerol | LPS | Blocked release of TNF-α, IL-6; reduced ROS, NO, iNOS. | NF-κB | sci-hub.se |

| In Vivo (Rats) | 6-Gingerol | LPS-induced depression | Suppressed microglial activation in PFC; reduced IL-1β, IL-18. | NF-κB/NLRP3 | nih.gov |

| In Vitro (BV2 microglia) | 6-Gingerol | LPS | Mitigated nuclear translocation of NF-κB p65; reduced IL-1β, IL-18. | NF-κB, NLRP3 | nih.gov |

| In Vivo (SNL rats) | Gingerol-enriched ginger | Neuropathic pain (SNL) | Decreased mRNA of NF-κB and TNF-α in amygdala and colon. | NF-κB, TNF-α | researchgate.netfrontiersin.orgfrontiersin.org |

Neurotransmitter System Interactions (e.g., NMDAR2B)

Research indicates that gingerols may interact with various neurotransmitter systems, which are crucial for neuronal signaling and function. One area of investigation has focused on the N-methyl-D-aspartate receptor subunit 2B (NMDAR2B).

Studies on painful diabetic neuropathy (PDN) in mice have shown that ginger extract and its component 6-shogaol attenuated pain by decreasing the expression of NMDAR2B in the spinal cord. frontiersin.orgresearchgate.netsci-hub.se This suggests a potential modulatory effect of ginger compounds on this specific receptor subunit in the context of neuropathic pain. Ginger extract and its major constituents have been reported to decrease the activity and expression of NMDA receptors throughout the central nervous system in in vivo studies. mdpi.com Specifically, ginger has been shown to decrease the mRNA expression of NMDAR2B in the spinal cord. mdpi.com

Molecular docking studies have provided insights into the potential interaction of 6-gingerol with the human NR2B-containing NMDA receptor. These studies suggest that 6-gingerol may inhibit this receptor by interacting with the amino-terminal domain, the glutamate-binding site, and within the ion channel. mdpi.com

Beyond NMDAR2B, gingerols have also been explored for their effects on other neurotransmitter systems. Animal and in vitro studies have demonstrated that ginger extract possesses antiserotoninergic and 5-HT3 receptor antagonism effects, which may contribute to its anti-emetic properties. arccjournals.com Some ginger phytochemicals, including 6-gingerol, may function as 5-hydroxytryptamine (5-HT3) antagonists. arccjournals.com

Investigations into the anticonvulsant activity of ginger extract and 6-gingerol in a pentylenetetrazole (PTZ)-induced seizure model in larval zebrafish suggest a possible connection to their influence on GABA neurotransmission. mdpi.com

The following table summarizes some key findings on gingerol's interactions with neurotransmitter systems in preclinical models:

| Model (In Vitro/In Vivo) | Compound/Extract Used | Neurotransmitter System/Receptor | Key Findings on Interaction | Source |

| In Vivo (Mice) | Ginger extract, 6-Shogaol | NMDAR2B (spinal cord) | Decreased expression. | frontiersin.orgresearchgate.netsci-hub.se |

| In Vivo (CNS) | Ginger extract, major constituents | NMDA receptors | Decreased activity and expression. | mdpi.com |

| In Vitro (Molecular docking) | 6-Gingerol | Human NR2B-containing NMDA receptor | Suggested inhibition via interaction with binding sites and ion channel. | mdpi.com |

| In Vitro/In Vivo | Ginger extract, gingerols | 5-HT3 receptor | Antagonism effects. | arccjournals.com |

| In Vivo (Larval zebrafish) | Ginger extract, 6-Gingerol | GABA neurotransmission | Possible influence related to anticonvulsant activity. | mdpi.com |

Synaptic Plasticity Research

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Preclinical studies have explored the potential of ginger compounds to influence synaptic plasticity.

While some studies primarily focus on other ginger compounds like 6-shogaol in the context of synaptic plasticity and cognitive function, the broader effects of ginger extract, which contains gingerols, have also been investigated. For instance, ginger extract has been reported to promote the formation of synapses in the brain (specifically in mouse hippocampi and rat C6 glioma cells) through the activation of extracellular signal-regulated kinase (ERK) induced by nerve growth factor (NGF) and cyclic AMP response element-binding protein (CREB). nih.gov

In a mouse model of Alzheimer's disease induced by amyloid β, fermented ginger was shown to ameliorate memory impairment and increase the levels of presynaptic and postsynaptic proteins, indicating a positive effect on synaptic integrity. nih.gov Another study highlighted that 6-shogaol could alleviate cognitive dysfunction in AD mice by enhancing synaptogenesis in the brain, alongside inhibiting inflammatory responses and upregulating NGF levels. nih.gov

Structure Activity Relationship Sar Studies of 4 Gingerol and Its Analogs

Impact of Alkyl Chain Length on Biological Activity (e.g., COX-2 inhibition, antimicrobial, antioxidant, cytotoxicity)

The length of the alkyl chain in gingerol analogs significantly influences their biological activity.

COX-2 Inhibition: Studies have shown that the lipophilicity of the alkyl side chain is a crucial determinant for COX-2 inhibitory efficacy. frontiersin.orgnih.govresearchgate.net Among the tested gingerols (6-, 8-, 10-, and 12-gingerols), 10-gingerol (B1664516), with a 14-carbon length in its lipophilic alkyl side chain, has demonstrated the highest inhibitory activity on COX-2, while shorter and longer chains showed moderately weaker effects. frontiersin.org

Antimicrobial Activity: For antimicrobial effects, particularly against bacteria like Helicobacter pylori and periodontal bacteria, shorter alkyl side chains of gingerols appear to play a key role in their inhibitory effect. mdpi.com For instance, 6-gingerol (B72531) showed a strong antimicrobial effect against H. pylori. mdpi.com In contrast, studies on anti-biofilm activity against Pseudomonas aeruginosa indicated that affinity for the LasR receptor and inhibition of biofilm formation increased with longer alkyl chains, up to 8-gingerol (B1664213). mdpi.comresearchgate.netkorea.ac.kr

Antioxidant Activity: The influence of alkyl chain length on antioxidant activity can vary depending on the assay and substrate. Some studies suggest that substituents on the alkyl chain contribute to radical scavenging and inhibition of oil autoxidation. nih.govresearchgate.net While some reports indicate that extending the alkyl chain length from 6 to 12 carbons had no significant influence on the antioxidant activity of gingerols, others suggest that the affinity of antioxidants to substrates is somewhat influenced by chain length. nih.govresearchgate.net

Cytotoxicity: The appropriate longer alkyl side-chain length has been identified as a structural determinant contributing critically to the enhancement of cytotoxic activity against certain cancer cells, such as human promyelocytic leukemia (HL-60) cells. capes.gov.brnih.gov Increased lipophilicity associated with longer chains may enhance permeability into cancer cell membranes, potentially increasing anticancer potential. mdpi.com Studies on breast cancer cells also suggested that the length of the alkyl side chain is optimal for activity. nih.gov However, for antihepatotoxic effects, the highest activity was achieved with 7- and 8-congeners. rsc.org

Here is a summary of the impact of alkyl chain length on different biological activities:

| Biological Activity | Optimal Alkyl Chain Length/Trend | Key Findings |

| COX-2 Inhibition | Around 14 carbons (10-gingerol) | Lipophilicity is crucial; 10-gingerol most potent among tested gingerols. frontiersin.org |

| Antimicrobial Activity | Shorter chains (e.g., 6-gingerol) | Important for inhibition of H. pylori. mdpi.com |

| Anti-biofilm Activity | Longer chains (up to 8-gingerol) | Increased affinity for LasR and biofilm inhibition. mdpi.comresearchgate.netkorea.ac.kr |

| Antioxidant Activity | Variable | May depend on assay/substrate; some influence observed. nih.govresearchgate.net |

| Cytotoxicity | Appropriate longer chains | Contributes to enhanced activity against certain cancer cells. capes.gov.brnih.gov |

| Antihepatotoxic Activity | 7- and 8-congeners | Highest activity observed with these chain lengths. rsc.org |

Role of β-Hydroxy Ketone Moiety in Bioactivity

The β-hydroxy ketone moiety is a characteristic structural feature of gingerols. nih.govscielo.org.za Its presence and modifications can impact biological activities.

COX-1 Inhibition: The presence of the carbonyl function at C3 is important for COX-1 inhibitory activity. nih.gov

Anti-biofilm Activity: Removal of the hydroxyl group on the alkyl tail has been shown to decrease anti-biofilm activity against P. aeruginosa. mdpi.com However, another study on RhlR antagonism suggested that the β-hydroxy substitution does not seem to be essential for activity, and the central region can be either a carbonyl or hydroxyl group, both crucial for binding to RhlR. mdpi.com

Antioxidant Activity: The existence of the 5-OH group (part of the β-hydroxy ketone moiety in gingerols) can decrease formal hydrogen-transfer and electron-donating abilities but increase DNA damage- and lipid peroxidation-protecting abilities. researchgate.net

Cardiotonic Activity: The β-hydroxy ketone group is readily degraded, particularly at low pH, leading to the formation of shogaols, which are devoid of cardiotonic activity. google.com

Influence of Aromatic Ring Substituents on Target Affinity

The substitution pattern on the aromatic ring also plays a role in the biological activities of gingerol analogs. The general structure of natural gingerols includes 4-hydroxyl and 3-methoxyl groups on a 1,3,4 trisubstituted aromatic ring system, which is essential for their activities. frontiersin.org

COX-2 Inhibition: An aromatic group substituted with a free hydroxyl group at C3 or C4 is important for potent COX-2 inhibition. nih.gov Compounds with a hydroxyl group at C2 or methoxy-substituents at both C3 and C4 showed only moderate activity. nih.gov A hydrogen bond acceptor is also reported to be needed at position C4 on the aromatic ring for higher potency. nih.gov

Antimicrobial Activity: For anti-biofilm activity against P. aeruginosa targeting LasR, compounds with a hydrogen-bonding acceptor group (e.g., F or OH) at the 4′-position of the phenyl moiety were the most potent, indicating the essential nature of this interaction for binding to LasR. mdpi.comkorea.ac.kr For RhlR antagonism, introducing difluoro substituents at the 3- and 4-position of the phenyl ring resulted in more potent compounds compared to the natural 3-OCH₃ and 4-OH substituents in 4-gingerol. mdpi.comnih.gov

Cytotoxicity: The ortho-diphenoxyl functionality on the aromatic ring is a structural determinant that contributes critically to the enhancement of cytotoxic activity. capes.gov.brnih.gov For cytotoxicity against colorectal cancer cells, an ortho-dimethoxy group in the aromatic ring significantly increased activity. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry can significantly impact the biological activity of chiral compounds like gingerols, which have a chiral center at the hydroxyl-bearing carbon in the alkyl chain.

Anti-biofilm Activity: Studies on anti-biofilm activity against P. aeruginosa have emphasized the importance of stereochemistry. nih.gov The (R)-enantiomer of 8-gingerol showed stronger LasR-binding affinity and inhibition of biofilm formation compared to the (S)-enantiomer and the racemic mixture. mdpi.comkorea.ac.kr

Cardiotonic Activity: The inotropic activity of a gingerol analog, 1-(4-hydroxy-3-methoxyphenyl)dodecan-3-ol, was shown to be enantiospecific, with one enantiomer exhibiting significantly more potent action than the other. google.com

Design and Synthesis of Novel this compound Derivatives with Enhanced Potency or Selectivity

Based on SAR studies, novel gingerol derivatives are being designed and synthesized to improve their potency, selectivity, and other pharmacological properties. researchgate.netacs.org

Anti-biofilm Agents: Modifications to the head, middle, and tail sections of gingerol have been explored to develop more potent LasR antagonists for inhibiting P. aeruginosa biofilm formation. researchgate.netkorea.ac.kr This includes varying alkyl chain length, introducing double bonds for restricted rotation, and modifying the aromatic ring substituents. mdpi.comresearchgate.netkorea.ac.kr Novel this compound analogs with modified tail regions, such as substituted phenyl groups, have been synthesized and evaluated for RhlR antagonism. nih.govacs.org

Cytotoxicity: New semi-synthesized gingerol derivatives have been developed and tested for cytotoxicity against cancer cell lines, such as human colon cancer cells. nih.gov Modifications to the side chain and aromatic ring have led to compounds with enhanced cytotoxic activity. capes.gov.brnih.govnih.gov

Other Activities: Efforts are also directed towards synthesizing gingerol derivatives with enhanced activity in other areas, such as HDAC inhibition and anti-platelet aggregation. researchgate.net The synthesis often involves multi-step procedures, including protection group chemistry and reactions to introduce desired functionalities or modify existing ones. acs.orgacs.org Asymmetric synthesis methods, including enzyme-catalyzed reactions, are being explored to obtain specific stereoisomers with potentially enhanced activity. google.comacs.org

Synthetic Approaches to 4 Gingerol and Its Structural Analogs for Research Purposes

Total Synthesis Strategies of (±)-4-Gingerol

Total synthesis of racemic (±)-gingerols, including (±)-6-gingerol, has been reported through different approaches. Early syntheses of the (±)-form of 6-gingerol (B72531) were described in the literature. drugfuture.com One common strategy involves the reaction of vanillin (B372448) or a protected vanillin derivative with an appropriate carbonyl compound to extend the carbon chain via aldol (B89426) condensation. google.com This is followed by subsequent reactions, such as hydrogenation, to yield the gingerol structure. For instance, a one-step synthesis of (±)-6-, 8-, and 10-gingerols has been explored through the low-temperature addition of a dianion of zingerone (B1684294) to appropriate aldehydes. caldic.com Zingerone itself can be formed from gingerol via a retro-aldol reaction. wikipedia.orghorizonepublishing.comresearchgate.net

Stereoselective Synthesis of Enantiopure 4-Gingerol

The biological activities of gingerols are often stereospecific, making the synthesis of enantiopure forms important for research. Stereoselective synthesis aims to produce a specific enantiomer (either S or R) of the compound. An enantioselective total synthesis of a novel gingerol-related compound has been achieved using key steps such as Sharpless asymmetric dihydroxylation. tandfonline.comresearchgate.net Another approach for the asymmetric synthesis of gingerols, including (+)-(S)-6-, 8-, and 10-gingerols, has utilized a chiral β-keto sulfoxide. caldic.comresearchgate.net Efficient and asymmetric methods for the synthesis of natural gingerols have also been reported, often starting from vanillin and involving intermediates such as epoxides. researchgate.net Stereoselective biocatalyzed reductions of ginger active components have also been explored. researchgate.net

Chemoenzymatic Synthesis Methods